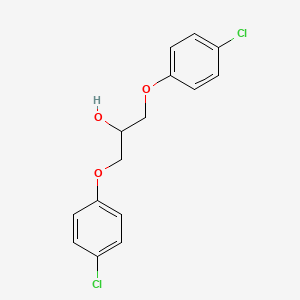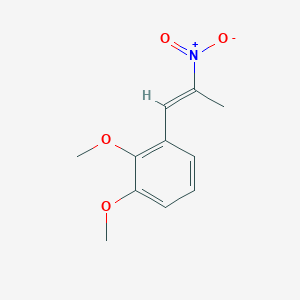
methyl 9H-carbazole-9-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER is a chemical compound with the molecular formula C14H11NS2 and a molecular weight of 257.378 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound known for its photochemical and thermal stability, as well as its good hole-transport ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER typically involves the reaction of carbazole with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate carbazole-9-carbodithioic acid, which is then esterified with methyl iodide to yield the final product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbazole derivatives .
Scientific Research Applications
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. Its ability to generate reactive oxygen species (ROS) and modulate cellular redox states plays a crucial role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
- NAPHTHALENE-1-CARBODITHIOIC ACID METHYL ESTER
- 2-METHYL-BENZOIMIDAZOLE-1-CARBODITHIOIC ACID METHYL ESTER
- PHENOTHIAZINE-10-CARBODITHIOIC ACID METHYL ESTER
Uniqueness
CARBAZOLE-9-CARBODITHIOIC ACID METHYL ESTER stands out due to its unique carbazole core, which imparts excellent photochemical and thermal stability, as well as good hole-transport ability. These properties make it particularly suitable for applications in organic electronics and optoelectronics .
Properties
Molecular Formula |
C14H11NS2 |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
methyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C14H11NS2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
TUVWILJGZJUYMW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)

![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)



